

Application Notes: Immunohistochemical Analysis of ALK in CEP-37440 Treated Tumors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEP-37440

Cat. No.: B612000

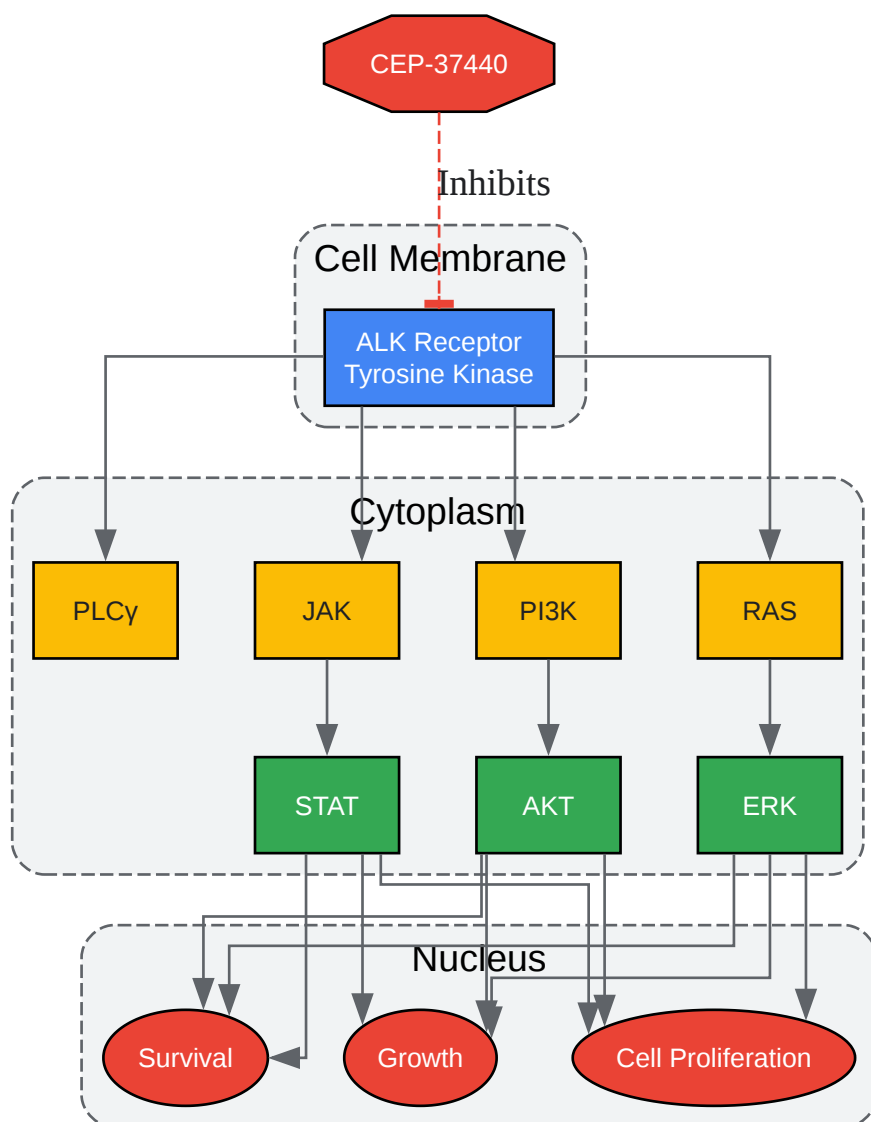
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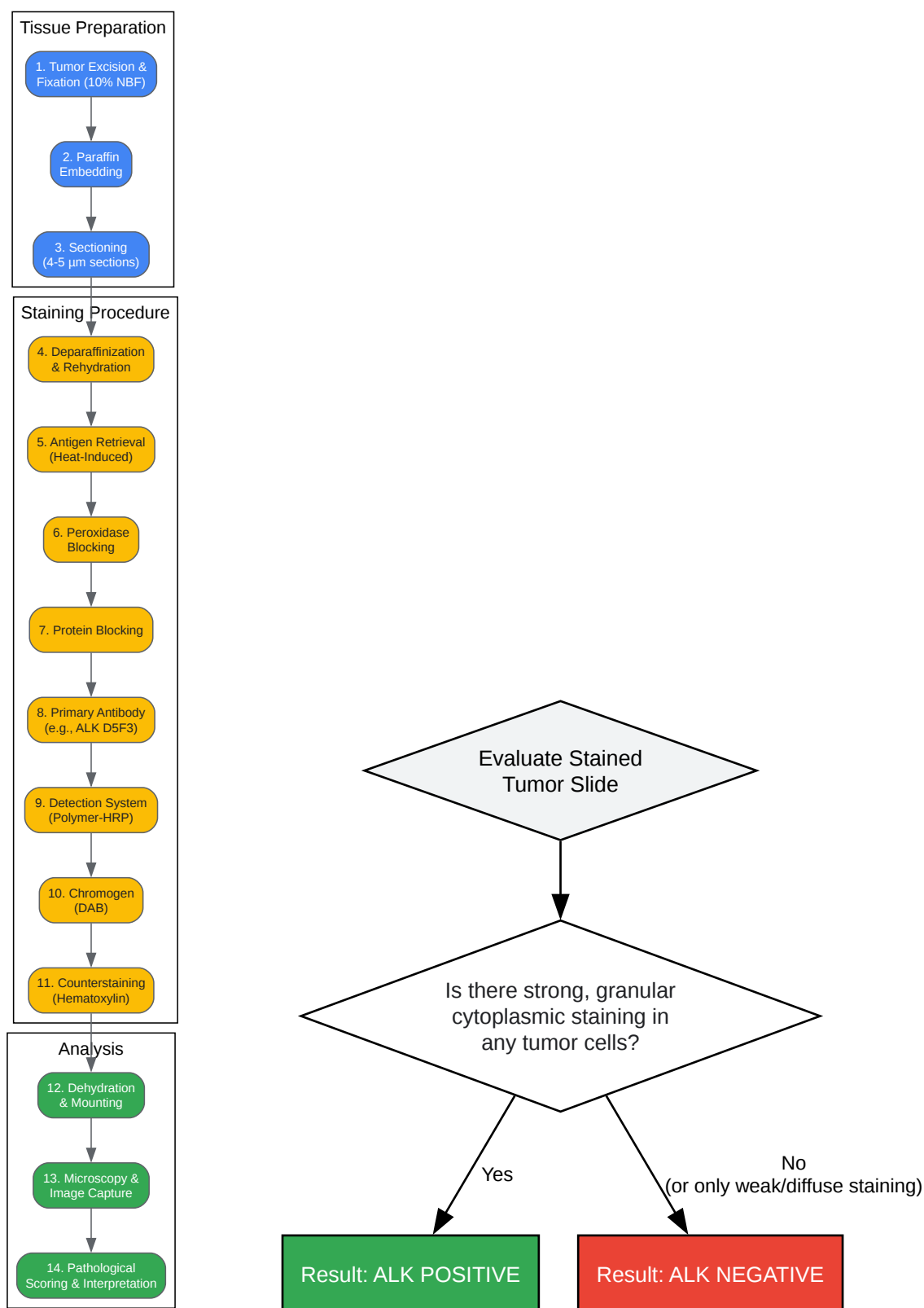
Introduction

CEP-37440 is an orally available, potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK).^{[1][2][3]} Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements, amplifications, or mutations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).^{[4][5]} **CEP-37440** disrupts ALK-mediated signal transduction pathways, inhibiting tumor cell growth.^[2] Immunohistochemistry (IHC) is a crucial method for assessing the expression and localization of ALK protein within tumor tissues, providing valuable insights into target engagement and the pharmacological effects of inhibitors like **CEP-37440**. These notes provide a comprehensive overview and protocol for performing ALK IHC on tissues from preclinical models treated with **CEP-37440**.

ALK Signaling Pathway and Inhibition by CEP-37440

Constitutive activation of ALK, often through chromosomal translocations, leads to the activation of several downstream signaling cascades that control cell proliferation, survival, and migration.^{[4][6]} The primary pathways activated include the RAS/ERK, PI3K/AKT, and JAK/STAT pathways.^{[6][7]} **CEP-37440** exerts its therapeutic effect by binding to and inhibiting the ALK kinase, thereby blocking the initiation of these oncogenic signals.^[2]





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- To cite this document: BenchChem. [Application Notes: Immunohistochemical Analysis of ALK in CEP-37440 Treated Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612000#immunohistochemistry-staining-for-alk-in-cep-37440-treated-tumors]

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